molecular formula C10H12ClN5O B1601612 2-Chloro-9-(tetrahydropyran-2-yl)adenine CAS No. 77111-77-4

2-Chloro-9-(tetrahydropyran-2-yl)adenine

Cat. No. B1601612
Key on ui cas rn: 77111-77-4
M. Wt: 253.69 g/mol
InChI Key: IZHATATVLOKVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346806B2

Procedure details

To a solution of 2,6-dichloropurine (25 g) (available from, for example, Aldrich, UK) in dry ethyl acetate (200 ml) was added p-toluenesulfonic acid monohydrate (235 mg). The reaction was heated to 50° C. and 3,4-dihydro-2H-pyran (18.1 ml) was added in one go. The reaction was allowed to stir at 50° C. for 1 hour and the solvent was removed under reduced pressure. This afforded a yellow solid. A suspension of this solid (˜36 g) in 2.0M ammonia in isopropanol (460 ml) was heated under nitrogen at 60° C. for 4 hours with an attached condenser. The reaction was poured into water (50 ml) and left to cool overnight. The precipitate was filtered and dried on a rotary evaporator (60° C.) for 30 min. to afford the title compound as an off-white solid, 31 g (93%, 2 steps).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
235 mg
Type
reactant
Reaction Step Two
Quantity
18.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
36 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:24]1[CH:29]=[CH:28][CH2:27][CH2:26][CH2:25]1.O.[NH3:31]>C(OCC)(=O)C.C(O)(C)C>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:29]2[CH2:28][CH2:27][CH2:26][CH2:25][O:24]2)=[C:4]([NH2:31])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Step Two
Name
Quantity
235 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
18.1 mL
Type
reactant
Smiles
O1CCCC=C1
Step Four
Name
solid
Quantity
36 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
460 mL
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
This afforded a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen at 60° C. for 4 hours with an attached condenser
Duration
4 h
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried on a rotary evaporator (60° C.) for 30 min.
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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